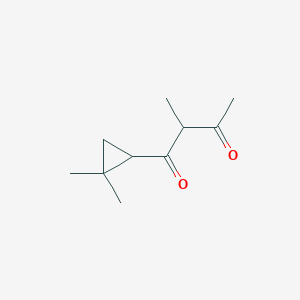

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione

Description

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione is a cyclic ketone derivative characterized by a butane-1,3-dione backbone substituted with a 2,2-dimethylcyclopropyl group at position 1 and a methyl group at position 2. The compound’s structure combines the strained cyclopropane ring with electron-withdrawing ketone functionalities, which may confer unique reactivity and stability. Its molecular formula is C₁₀H₁₄O₂ (calculated molecular weight: 166.22 g/mol).

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-(2,2-dimethylcyclopropyl)-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-6(7(2)11)9(12)8-5-10(8,3)4/h6,8H,5H2,1-4H3 |

InChI Key |

GFHAJIHWJVAUIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1CC1(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropyl-containing molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione (CAS 1493524-14-3)

- Molecular Formula : C₁₃H₁₄O₃

- Key Features: Propane-1,3-dione backbone with cyclopropyl (C₃H₅) and methyl substituents.

- Comparison: The furan substituent in Compound A enhances solubility in polar solvents compared to the purely aliphatic substituents in the target compound.

Compound B : 1-{3-[(1E)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropyl}-2-(2-methyl-3-biphenylyl)ethanone (CAS 99267-18-2)

- Molecular Formula : C₂₃H₂₂ClF₃O

- Key Features :

- Ethane-1-ketone backbone with a trifluoro-chloropropenyl-substituted cyclopropane and a biphenyl group.

- The electron-withdrawing trifluoromethyl and chloro groups enhance electrophilicity.

- Comparison :

- Compound B’s halogenated substituents confer greater stability under acidic conditions compared to the target compound.

- The biphenyl group in Compound B introduces π-π stacking interactions, which are absent in the target compound’s structure.

Physicochemical and Reactivity Trends

Biological Activity

1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione (CAS No. 1934674-15-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.

- Molecular Formula : CHO

- Molecular Weight : 168.23 g/mol

- CAS Number : 1934674-15-3

The biological activity of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione may be attributed to its structural characteristics, which allow it to interact with various biological targets. Its diketone functional groups can participate in reactions with nucleophiles, influencing various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : A study on related diketone derivatives showed enhanced cytotoxicity against various cancer cell lines, including HCT-116 colorectal cancer cells. Compounds demonstrated IC values lower than standard treatments like cabozantinib, indicating a promising therapeutic potential .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4b | HCT-116 | < 10 |

| 4e | HCT-116 | < 10 |

| Cabozantinib | HCT-116 | ~20 |

Mechanistic Studies

Molecular docking studies suggest that 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione may interact with key targets involved in cell proliferation and apoptosis. The compound’s ability to inhibit specific kinases related to cancer progression has been highlighted in various studies .

Study on Kinase Inhibition

A notable investigation focused on the inhibition of NEK kinases (NEK6, NEK7, NEK9), which are overexpressed in several cancers. The study found that related diketone compounds exhibited strong inhibitory effects on these kinases, leading to reduced cell viability in breast and cervical cancer models .

In Vivo Studies

In vivo studies are recommended to validate the therapeutic efficacy and safety profile of the compound. Preliminary results indicate that similar compounds have shown promising results in animal models, suggesting a pathway for future clinical applications .

Pharmacokinetics and Toxicology

Pharmacokinetic analyses reveal that diketone derivatives often possess favorable absorption and distribution characteristics. In silico predictions indicate high oral bioavailability and low toxicity profiles compared to existing chemotherapeutics .

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Toxicity | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.